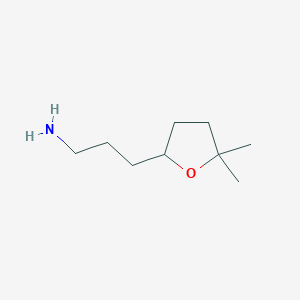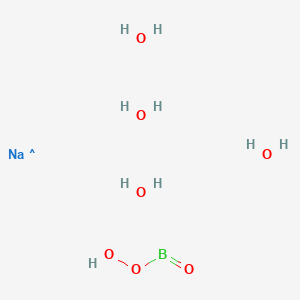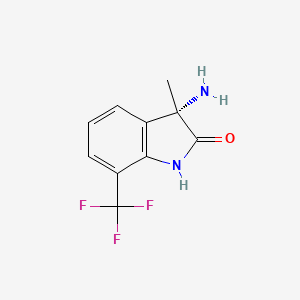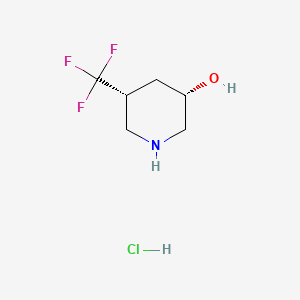![molecular formula C9H10N2O2 B15362183 6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15362183.png)
6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound belonging to the benzoxazine family Benzoxazines are characterized by a fused benzene and oxazine ring structure, and this particular compound features an amino group and a methyl group attached to the benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminobenzoxazinone with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 6-amino-1-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets and pathways can be harnessed to develop new therapeutic agents.
Industry: In the industrial sector, 6-amino-1-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 6-amino-1-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine: This compound is structurally similar but features a hydroxymethyl group instead of a methyl group.
Indole derivatives: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate share structural similarities and may exhibit similar biological activities.
Uniqueness: 6-Amino-1-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one stands out due to its specific structural features, such as the presence of the amino and methyl groups, which can influence its reactivity and biological activity. These features make it distinct from other benzoxazine derivatives and similar compounds.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-amino-1-methyl-4H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-11-8-3-2-7(10)4-6(8)5-13-9(11)12/h2-4H,5,10H2,1H3 |
InChI Key |
PGSYPWODHSGGBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(COC1=O)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(8S)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-yl]carbamate](/img/structure/B15362107.png)
![4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15362111.png)
![(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B15362117.png)



![2,6-Dibromo-4-chlorobenzo[d]thiazole](/img/structure/B15362164.png)
![2-(4-Bromo-phenyl)-3-piperazin-1-ylmethyl-benzo[d]imidazo[2,1-b]thiazole](/img/structure/B15362169.png)

![6-[2,2-Dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15362178.png)


![Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B15362208.png)
![(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B15362210.png)
